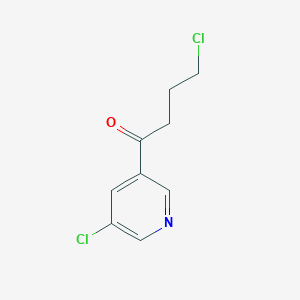
(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of fluorinated pyrimidines It is characterized by the presence of a fluorine atom on the pyrimidine ring and a carbamic acid tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: : The synthesis begins with 4-fluoropyrimidin-2-ylmethanol as the starting material.
Protection of the Hydroxyl Group: : The hydroxyl group of 4-fluoropyrimidin-2-ylmethanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the corresponding silyl ether.
Formation of the Carbamic Acid Ester: : The protected alcohol is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the carbamic acid tert-butyl ester.
Deprotection: : Finally, the silyl protecting group is removed using tetra-n-butylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carbamic acid derivative.
Reduction: : Reduction reactions can be performed to convert the fluorine atom into a hydrogen atom, resulting in a different pyrimidine derivative.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carbamic acid derivatives.
Reduction: : Formation of non-fluorinated pyrimidines.
Substitution: : Formation of various substituted pyrimidines.
Applications De Recherche Scientifique
(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: : It is used in the production of agrochemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to biological targets, leading to its potential use in therapeutic applications.
Comparaison Avec Des Composés Similaires
(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester: is unique due to its fluorinated pyrimidine structure. Similar compounds include:
4-Chloro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester
4-Methyl-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester
4-Bromo-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester
Propriétés
IUPAC Name |
tert-butyl N-[(4-fluoropyrimidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGVDZQYVIMIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B8190875.png)






![Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate](/img/structure/B8190934.png)
![2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8190935.png)
![5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8190950.png)
![1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B8190957.png)
![1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B8190962.png)
